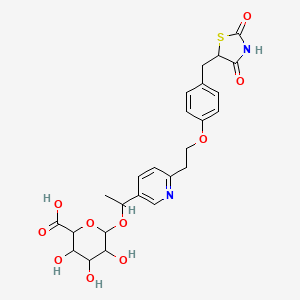
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide is a metabolite of Pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the glucuronidation of Hydroxy Pioglitazone, which is a hydroxylated metabolite of Pioglitazone. The molecular formula of this compound is C25H28N2O10S, and it has a molecular weight of 548.55 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-IV) b-D-Glucuronide typically involves the glucuronidation of Hydroxy Pioglitazone. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods
Industrial production of this compound may involve biotransformation processes using microbial or mammalian cell cultures that express the necessary glucuronosyltransferase enzymes. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration .
化学反応の分析
Types of Reactions
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.
Substitution: Substitution reactions can occur at various functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized metabolites, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups .
科学的研究の応用
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of Pioglitazone metabolites.
Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Research focuses on its pharmacokinetics, pharmacodynamics, and potential therapeutic effects in treating metabolic disorders.
Industry: It is used in the development and testing of new drugs and formulations.
作用機序
The mechanism of action of Hydroxy Pioglitazone (M-IV) b-D-Glucuronide involves its interaction with peroxisome proliferator-activated receptor-gamma (PPARγ). This interaction enhances insulin sensitivity and promotes glucose uptake in cells. The compound also affects lipid metabolism and reduces inflammation by modulating the expression of various genes involved in these processes .
類似化合物との比較
Similar Compounds
Pioglitazone: The parent compound, used for treating type 2 diabetes.
Hydroxy Pioglitazone: A hydroxylated metabolite of Pioglitazone.
Rosiglitazone: Another thiazolidinedione class drug with similar effects.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
Hydroxy Pioglitazone (M-IV) b-D-Glucuronide is unique due to its specific glucuronidation, which affects its pharmacokinetics and pharmacodynamics. This modification can influence the compound’s stability, solubility, and interaction with biological targets, making it distinct from its parent compound and other similar drugs .
特性
分子式 |
C25H28N2O10S |
|---|---|
分子量 |
548.6 g/mol |
IUPAC名 |
6-[1-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O10S/c1-12(36-24-20(30)18(28)19(29)21(37-24)23(32)33)14-4-5-15(26-11-14)8-9-35-16-6-2-13(3-7-16)10-17-22(31)27-25(34)38-17/h2-7,11-12,17-21,24,28-30H,8-10H2,1H3,(H,32,33)(H,27,31,34) |
InChIキー |
FYVRNHIXJROHRR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


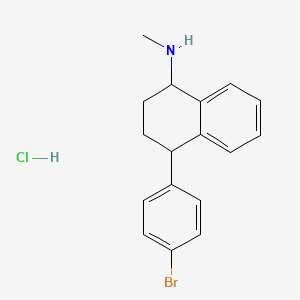

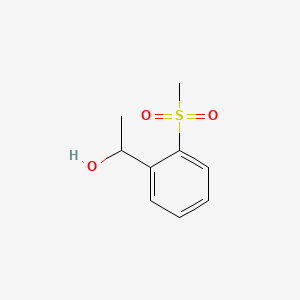
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)
![13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',16'-diol](/img/structure/B12293278.png)
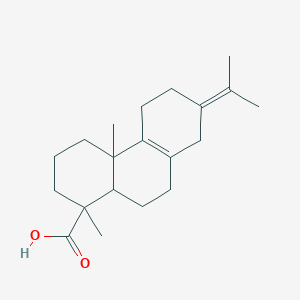
![2-(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B12293292.png)
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12293300.png)
![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)
![D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)
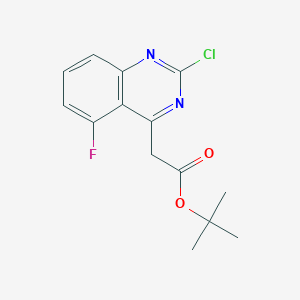

![[4-[3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate](/img/structure/B12293361.png)
